1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine
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Overview
Description
1,1,1-Trifluoro-3-(1H-imidazol-5-yl)propan-2-amine is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a trifluoromethyl group and an imidazole ring, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-imidazole and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives
Scientific Research Applications
1,1,1-Trifluoro-3-(1H-imidazol-5-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in enzyme kinetics studies to understand enzyme-substrate interactions and the role of fluorine in biological systems.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(1H-imidazol-5-yl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains an imidazole ring and a trifluoromethyl group but differs in its substitution pattern and overall structure.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Similar in containing a trifluoromethyl group and an imidazole ring, but with different positioning and functional groups.
5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine: This compound features a trifluoromethyl group and a heterocyclic ring but differs in its core structure and functional groups.
Properties
Molecular Formula |
C6H8F3N3 |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5(10)1-4-2-11-3-12-4/h2-3,5H,1,10H2,(H,11,12) |
InChI Key |
BDTVUJQDDFCPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(F)(F)F)N |
Origin of Product |
United States |
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